molecular formula C12H6F3NO2 B15339916 4-(Trifluoromethyl)benzo-[b]-furo-[2,3-b]-pyridin-2(1H)-one

4-(Trifluoromethyl)benzo-[b]-furo-[2,3-b]-pyridin-2(1H)-one

Cat. No.: B15339916
M. Wt: 253.18 g/mol
InChI Key: SZVSUJJSADGFQO-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)benzo-[b]-furo-[2,3-b]-pyridin-2(1H)-one is a complex organic compound characterized by the presence of a trifluoromethyl group attached to a fused heterocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Trifluoromethyl)benzo-[b]-furo-[2,3-b]-pyridin-2(1H)-one typically involves multiple steps, starting with the construction of the benzo-furo-pyridine core followed by the introduction of the trifluoromethyl group. Common synthetic routes include:

  • Condensation Reactions: These reactions involve the condensation of appropriate precursors, such as 2-aminopyridine derivatives with trifluoromethylated benzaldehydes.

  • Cyclization Reactions: Cyclization steps are crucial to form the fused ring system. Cyclization can be achieved using acid catalysts or by applying heat.

  • Trifluoromethylation: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfates under controlled conditions.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and choice of solvents, to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 4-(Trifluoromethyl)benzo-[b]-furo-[2,3-b]-pyridin-2(1H)-one can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromic acid to introduce oxygen-containing functional groups.

  • Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

  • Substitution Reactions: Nucleophilic substitution reactions can be carried out using nucleophiles like halides or alkoxides.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide.

  • Reduction: Lithium aluminum hydride, hydrogen gas, and palladium on carbon.

  • Substitution: Halides, alkoxides, and strong bases.

Major Products Formed:

  • Oxidation Products: Carboxylic acids, ketones, and alcohols.

  • Reduction Products: Alcohols, amines, and hydrocarbons.

  • Substitution Products: Halogenated compounds, ethers, and esters.

Scientific Research Applications

4-(Trifluoromethyl)benzo-[b]-furo-[2,3-b]-pyridin-2(1H)-one has diverse applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound can be used as a probe to study biological systems, particularly in understanding enzyme-substrate interactions.

  • Medicine: Potential therapeutic applications include its use as an intermediate in the synthesis of drugs targeting various diseases.

  • Industry: It is utilized in the development of advanced materials with unique properties, such as enhanced thermal stability and chemical resistance.

Mechanism of Action

The mechanism by which 4-(Trifluoromethyl)benzo-[b]-furo-[2,3-b]-pyridin-2(1H)-one exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound's binding affinity to target proteins, leading to modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

4-(Trifluoromethyl)benzo-[b]-furo-[2,3-b]-pyridin-2(1H)-one is unique due to its trifluoromethyl group and fused heterocyclic structure. Similar compounds include:

  • 4-(Trifluoromethyl)pyridine: A simpler pyridine derivative lacking the fused ring system.

  • Trifluoromethylated benzaldehydes: These compounds have the trifluoromethyl group but lack the fused heterocyclic core.

The presence of the trifluoromethyl group and the fused ring system in this compound contributes to its unique chemical and biological properties, distinguishing it from other similar compounds.

Properties

Molecular Formula

C12H6F3NO2

Molecular Weight

253.18 g/mol

IUPAC Name

4-(trifluoromethyl)-1H-[1]benzofuro[2,3-b]pyridin-2-one

InChI

InChI=1S/C12H6F3NO2/c13-12(14,15)7-5-9(17)16-11-10(7)6-3-1-2-4-8(6)18-11/h1-5H,(H,16,17)

InChI Key

SZVSUJJSADGFQO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)NC(=O)C=C3C(F)(F)F

Origin of Product

United States

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